Comprehensive Technical Guide on (1R,6R)-6-Aminocyclohex-3-ene-1-Carboxylic Acid: Properties, Synthesis, and Applications in Drug Development
Comprehensive Technical Guide on (1R,6R)-6-Aminocyclohex-3-ene-1-Carboxylic Acid: Properties, Synthesis, and Applications in Drug Development
Executive Summary
In the evolving landscape of peptidomimetics and rational drug design, unnatural alicyclic amino acids have emerged as critical building blocks for overcoming the pharmacokinetic limitations of native peptides[1]. (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid (CAS: 97945-19-2) is a highly specialized, conformationally restricted scaffold[2]. By locking the amino and carboxylate functionalities in a rigid trans configuration across a cyclohexene ring, this compound serves as a powerful tool for inducing specific secondary structures in therapeutic peptides, enhancing receptor affinity, and conferring resistance against proteolytic degradation[3].
This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic workflows, and step-by-step methodologies for its integration into solid-phase peptide synthesis (SPPS).
Physicochemical Profiling & Structural Causality
The utility of (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid is fundamentally driven by its stereochemistry and ring topology. The presence of the double bond in the cyclohexene ring introduces a degree of planar rigidity, while the trans-(1R,6R) configuration forces the amino and carboxylic acid groups into pseudo-equatorial/axial orientations that restrict the ϕ and ψ dihedral angles when incorporated into a peptide backbone[2].
Quantitative Data Summary
| Property | Value |
| IUPAC Name | (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid |
| Common Synonyms | trans-6-amino-cyclohex-3-enecarboxylic acid; trans-2-amino-4-cyclohexene-1-carboxylic acid |
| CAS Registry Number | 97945-19-2 |
| Molecular Formula | C₇H₁₁NO₂ |
| Molecular Weight | 141.17 g/mol |
| Stereochemistry | (1R,6R) - trans configuration |
| Structural Class | Alicyclic Unnatural Amino Acid |
| Key Functional Groups | Primary amine (-NH₂), Carboxylic acid (-COOH), Alkene (-C=C-) |
Data supported by chemical inventory and structural databases[2],[4].
De Novo Synthesis & Enantiomeric Resolution
The synthesis of highly specific alicyclic scaffolds typically relies on pericyclic reactions. The standard approach for generating the cyclohexene backbone is a hetero- or standard Diels-Alder cycloaddition[5]. Because the Diels-Alder reaction of a protected 1,3-butadiene and an acrylic acid derivative yields a racemic mixture of cis and trans isomers, rigorous enantiomeric resolution is required to isolate the active (1R,6R) enantiomer.
Workflow for the de novo synthesis and enantiomeric resolution of the (1R,6R) target.
Applications in Peptidomimetics & Drug Design
Native peptides often suffer from rapid in vivo clearance due to exopeptidase and endopeptidase activity. By substituting native amino acids with (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid, drug developers can create therapeutic peptides with significantly prolonged half-lives[3].
Causality of Action: The steric bulk of the cyclohexene ring prevents proteases from accessing the adjacent amide bonds (steric hindrance). Furthermore, the restricted conformational space pre-organizes the peptide into its bioactive conformation, reducing the entropic penalty upon binding to the target receptor[1].
Logical mechanism of alicyclic amino acid integration improving pharmacokinetics.
Experimental Protocols: Integration into SPPS
To utilize this compound in Solid-Phase Peptide Synthesis (SPPS), the primary amine must first be protected (typically with an Fmoc group), and specialized coupling conditions must be employed to overcome the steric hindrance of the ring[6].
Protocol A: Fmoc-Protection of the Primary Amine
A self-validating protocol to prepare the building block for SPPS.
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Solvation: Dissolve 10 mmol of (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid in 20 mL of 10% aqueous Na₂CO₃ and 10 mL of 1,4-dioxane.
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Reagent Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of Fmoc-OSu (11 mmol) in 10 mL of dioxane dropwise over 30 minutes to prevent exotherm-induced side reactions.
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
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Purification: Wash the aqueous mixture with diethyl ether (2 x 15 mL) to remove unreacted Fmoc-OSu. Carefully acidify the aqueous layer to pH 2.0 using 1M HCl (precipitate will form).
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Extraction: Extract the product with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Validation: Confirm the presence of the Fmoc-protected product via LC-MS (Expected [M+H]⁺ ≈ 364.4) and verify purity (>95%) via analytical HPLC before proceeding to SPPS.
Protocol B: Peptide Coupling via SPPS
Standard coupling reagents (e.g., DIC/Oxyma) often fail with bulky alicyclic amino acids. This protocol utilizes HATU to drive the acylation.
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Resin Preparation: Swell the peptidyl-resin (e.g., Rink Amide AM resin) in N,N-dimethylformamide (DMF) for 30 minutes.
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Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5 times).
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Pre-Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid and 2.9 equivalents of HATU in minimal DMF. Add 6.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir for 3 minutes to form the active ester.
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Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 3 hours. (The extended time compensates for the steric bulk of the cyclohexene ring).
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Self-Validation (Kaiser Test): Take a few resin beads and perform a Kaiser test.
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Yellow beads (Negative): Coupling is complete. Proceed to the next step.
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Blue beads (Positive): Unreacted amines remain. Repeat steps 3 and 4 (double coupling) before proceeding.
-
-
Cleavage: Upon completion of the full peptide sequence, cleave the peptide from the resin using a standard TFA cocktail (TFA/TIS/H₂O, 95:2.5:2.5) for 2 hours[6].
References
-
CD Biosynsis. "Alicyclic Amino Acids: Applications in Biotechnology and Medicinal Chemistry". CD Biosynsis Catalog. URL: [Link]
- Google Patents. "US11111271B2 - Therapeutic peptides". United States Patent and Trademark Office.
Sources
- 1. biosynsis.com [biosynsis.com]
- 2. CAS 97945-19-2: (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic… [cymitquimica.com]
- 3. US11111271B2 - Therapeutic peptides - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. (6-Aminocyclohex-3-en-1-yl)methanol | 191803-49-3 | Benchchem [benchchem.com]
- 6. US11111271B2 - Therapeutic peptides - Google Patents [patents.google.com]
